Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate
Description
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is a β-keto ester derivative featuring a 2,3-dihydrobenzo[1,4]dioxin substituent at the β-position. The compound’s structure combines a benzo[1,4]dioxane moiety (a fused bicyclic system with two oxygen atoms) with a propanoate ester group, making it a versatile intermediate in organic synthesis and medicinal chemistry. The 2,3-dihydrobenzo[1,4]dioxin group is electron-rich due to the oxygen atoms, which can influence reactivity in nucleophilic or electrophilic substitutions .
This compound is synthesized via methods such as condensation reactions between substituted benzo[1,4]dioxane derivatives and ethyl acetoacetate derivatives. For example, describes a pathway where hydrazine hydrate reacts with ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate to form carbohydrazide intermediates, which are further modified with aryl aldehydes. Such methods yield derivatives with tunable biological or physicochemical properties .
Properties
Molecular Formula |
C13H14O5 |
|---|---|
Molecular Weight |
250.25 g/mol |
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C13H14O5/c1-2-16-12(15)8-10(14)9-4-3-5-11-13(9)18-7-6-17-11/h3-5H,2,6-8H2,1H3 |
InChI Key |
JVFGSKZMRNJSHY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate typically involves the alkylation of phenolic hydroxyl groups, followed by esterification and cyclization reactions. One common method involves the use of 2,3-dihydroxybenzoic acid as the starting material. The phenolic hydroxyl groups are alkylated using 1,2-dibromoethane in the presence of potassium carbonate in 2-butanone. The reaction mixture is heated to reflux for several hours, followed by extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are critical factors in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzodioxane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate has shown promise in medicinal chemistry due to its potential therapeutic properties. Notably:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various pathogens. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
- Antioxidant Effects : The compound has been investigated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems:
- Antidepressant Potential : Research indicates that derivatives of related compounds may interact with serotonin receptors (5-HT1A and 5-HT2A), suggesting antidepressant-like effects. For example, a study demonstrated a Ki value of 17 nM for the 5-HT1A receptor in related dihydrobenzo[dioxins], indicating significant binding affinity.
Organic Synthesis
In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions (oxidation, reduction, substitution) makes it versatile in synthetic pathways.
Data Table: Comparison of Biological Activities
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth at concentrations as low as 50 µg/mL. The study concluded that this compound could be developed into a novel antimicrobial agent.
Case Study 2: Antidepressant-Like Effects
In an animal model study examining the antidepressant-like effects of derivatives related to this compound, researchers observed significant reductions in immobility time during forced swimming tests. These findings suggest potential therapeutic applications in treating mood disorders.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Reactivity and Functionalization
- Electrophilic Reactivity: The benzo[1,4]dioxane moiety in this compound enhances electron density at the β-carbon, favoring nucleophilic attacks (e.g., in Michael additions). In contrast, nitropyridinyl derivatives (e.g., 8a) exhibit electrophilic reactivity at the nitro group .
- Fluorinated analogs are prioritized in CNS drug development due to blood-brain barrier penetration .
Commercial Availability and Suppliers
- This compound: Available in small quantities (e.g., 10 mg) from suppliers like Amadis Chemical Co., Ltd. (China) .
- Chlorinated and Fluorinated Derivatives : Widely cataloged by chemical suppliers (e.g., AldrichCPR) for industrial-scale applications .
Biological Activity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate is an organic compound belonging to the class of benzodioxane derivatives. This compound has garnered attention for its potential biological activities and medicinal applications, particularly in the fields of pharmacology and medicinal chemistry. Below is a detailed exploration of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 250.25 g/mol. Its structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a propanoate functional group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H14O5 |
| Molecular Weight | 250.25 g/mol |
| IUPAC Name | This compound |
| InChI Key | QDLWXLCTHOPTGS-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Alkylation of Phenolic Hydroxyl Groups : This initial step modifies the aromatic system.
- Azidation : Involves introducing azide groups for further chemical modification.
- Curtius Rearrangement : This rearrangement allows the formation of isocyanates from acyl azides.
- Hydrolysis and Salification : These steps help in obtaining the final product in a purer form.
Biological Activity
This compound has been studied for various biological activities:
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.
Cytotoxicity
The compound's cytotoxic effects have been evaluated through assays measuring cell viability in cancer cell lines. The IC50 values indicate that it possesses moderate cytotoxicity:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa (cervical cancer) | 15 |
| This compound | MCF7 (breast cancer) | 12 |
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Notably, it influences pathways such as the Wnt/β-catenin signaling pathway associated with cell proliferation and differentiation.
Case Studies
- Inhibition of PARP1 : A study focused on the inhibition of the PARP1 enzyme revealed that related compounds exhibited IC50 values ranging from 0.88 μM to over 10 μM for various derivatives of benzodioxane structures . This suggests potential applications in cancer therapy as PARP inhibitors are crucial in DNA repair pathways.
- Antioxidant Activity : Another study highlighted the antioxidant properties of benzodioxane derivatives, indicating that this compound could mitigate oxidative stress in cellular models .
Q & A
Q. What are the common synthetic routes for Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of 3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)-3-oxopropanoic acid with ethanol, using acid catalysts (e.g., H₂SO₄) under reflux. Key variables include:
- Catalyst concentration : Higher acid concentrations accelerate esterification but may promote side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature : Optimal yields are achieved at 80–100°C, balancing reaction rate and decomposition risks .
Purification often involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
Q. Which analytical techniques are critical for characterizing this compound, and what data should researchers prioritize?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and dihydrodioxin aromatic protons (δ 6.5–7.2 ppm). Integration ratios validate substituent positions .
- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular formula accuracy (e.g., C₁₃H₁₄O₅) and identifies fragmentation patterns .
- HPLC-PDA : Purity assessment (>95%) via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
Q. What are the reported biological activities of structurally related compounds, and how might these inform studies on this derivative?
- Methodological Answer : Analogues like Ethyl 3-(3-bromo-5-(trifluoromethyl)phenyl)-3-oxopropanoate exhibit inhibitory activity against kinases (IC₅₀ ~1–10 µM), suggesting potential enzyme-targeted applications. Researchers should:
- Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Compare IC₅₀ values with substituent variations (e.g., electron-withdrawing groups enhance binding) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions (e.g., keto-enol tautomerization) during synthesis?
- Methodological Answer :
- Control of pH : Buffered conditions (pH 4–6) minimize enolization of the β-ketoester moiety.
- Inert atmosphere : N₂/Ar prevents oxidation of sensitive intermediates.
- Low-temperature quenching : Rapid cooling after reaction completion reduces retro-esterification .
Example : A 15% yield increase was achieved using anhydrous ethanol and molecular sieves to absorb water .
Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogens, methyl groups) and test against the same assay. For example, replacing a dihydrodioxin ring with benzofuran (as in Ethyl 3-(2,3-dihydrobenzofuran-5-yl)propenoate) reduced antimicrobial activity by 60%, highlighting the dioxin moiety’s importance .
- Molecular Docking : Compare binding poses in target proteins (e.g., COX-2) to identify steric or electronic mismatches .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use tools like SwissADME to assess logP (target <3 for oral bioavailability) and P-glycoprotein substrate risks.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict reactivity. For example, a lower LUMO energy in the trifluoromethyl analogue correlates with increased electrophilicity and kinase inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
